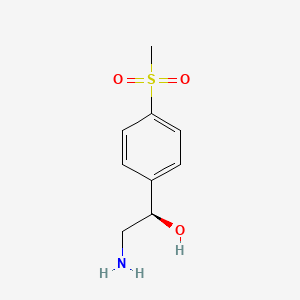
(1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol: is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a methanesulfonyl group, and a phenyl ring, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a phenyl derivative.
Introduction of the Methanesulfonyl Group: This step involves the sulfonation of the phenyl ring using methanesulfonyl chloride in the presence of a base such as pyridine.
Amino Group Addition:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oximes or nitroso derivatives.
Reduction: Reduction of the methanesulfonyl group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of alkyl or acyl groups on the phenyl ring.
Applications De Recherche Scientifique
(1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which (1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can participate in covalent bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol: The enantiomer of the compound, differing in its chiral configuration.
2-Amino-1-(4-methanesulfonylphenyl)ethanol: Lacks the chiral center, making it a racemic mixture.
4-Methanesulfonylphenylalanine: Contains a similar methanesulfonylphenyl group but differs in the amino acid backbone.
Uniqueness
- The (1R)-enantiomer exhibits specific stereochemical properties that can lead to unique biological activities and interactions compared to its (1S)-counterpart or racemic mixtures.
- The presence of both amino and methanesulfonyl groups provides a versatile platform for chemical modifications and functionalization.
Propriétés
Formule moléculaire |
C9H13NO3S |
|---|---|
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
(1R)-2-amino-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
Clé InChI |
PJIINHIXSQPBBO-VIFPVBQESA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](CN)O |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737547.png)
![(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737549.png)


![N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11737564.png)
![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737566.png)
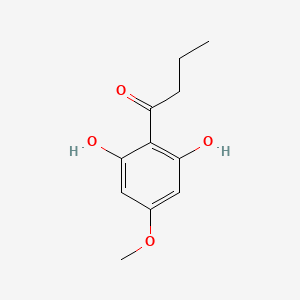
![1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737581.png)
![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737595.png)
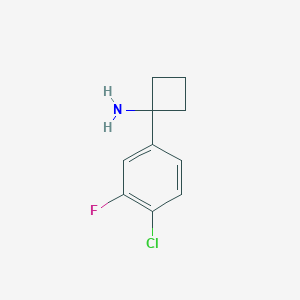
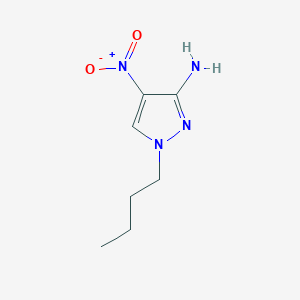
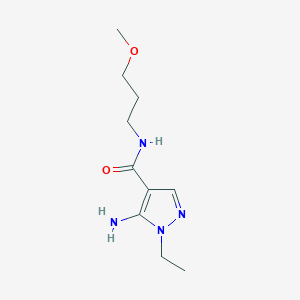
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11737632.png)
